molecular formula C8H10Br2S B8544776 2-Bromo-3-(4-bromobutyl)thiophene

2-Bromo-3-(4-bromobutyl)thiophene

Cat. No.: B8544776
M. Wt: 298.04 g/mol
InChI Key: BFQLPESGVQVMNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3-(4-bromobutyl)thiophene is a high-purity chemical intermediate designed for research applications, strictly for professional laboratory use. This compound features a thiophene ring system, a privileged scaffold in medicinal chemistry that is ranked 4th among U.S. FDA-approved sulfur-containing small molecules . The molecule is bifunctional, containing both a bromine substituent on the thiophene ring and a separate bromobutyl side chain. This structure makes it a versatile building block, particularly in polymer science. Specifically, thiophene derivatives with bromoalkyl side chains have been identified as effective terminating agents in the Kumada Catalyst Transfer Polymerization (KCTP), a method used to synthesize well-defined, regioregular poly(3-hexylthiophene) (P3HT) with controlled molecular weights and low polydispersity . The ability to end-functionalize conjugated polymers like P3HT is crucial for developing advanced organic electronic materials for devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . Researchers can leverage the different reactive sites on this compound for various transformations, including metal-catalyzed cross-couplings and nucleophilic substitutions, to create novel thiophene-based structures for material and pharmaceutical research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H10Br2S

Molecular Weight

298.04 g/mol

IUPAC Name

2-bromo-3-(4-bromobutyl)thiophene

InChI

InChI=1S/C8H10Br2S/c9-5-2-1-3-7-4-6-11-8(7)10/h4,6H,1-3,5H2

InChI Key

BFQLPESGVQVMNR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1CCCCBr)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Substituent Variations

Key structural variations among related compounds include:

  • Halogen position : Bromine at the 2-position vs. dibrominated derivatives (e.g., 2,5-dibromo-3-substituted thiophenes).
  • Alkyl chain length : 4-bromobutyl vs. longer chains (e.g., 12-bromododecyl in 2-Bromo-3-(12-bromododecyl)thiophene) .
  • Halogen type : Bromine vs. iodine or chlorine substituents (e.g., 2-Bromo-3-(12-bromododecyl)-5-iodothiophene) .
  • Substituent nature: Aliphatic bromoalkyl vs. aromatic bromophenyl groups (e.g., 2-AMINO-3-(4-BROMOBENZOYL)THIOPHENE) .
2.2 Physicochemical Properties
Compound Molecular Weight (g/mol) Substituents Physical State Melting Point (°C) Key Properties
2-Bromo-3-(4-bromobutyl)thiophene 293.06 2-Br, 3-(4-bromobutyl) Liquid Not reported High reactivity for cross-coupling
2-Bromo-3-(2-ethylhexyl)thiophene 275.25 2-Br, 3-(2-ethylhexyl) Liquid Not reported Lower viscosity, used in polymer synthesis
2-Bromo-3-dodecylthiophene 331.35 2-Br, 3-dodecyl Solid/Liquid Not reported Enhanced solubility in non-polar solvents
2-AMINO-3-(4-BROMOBENZOYL)THIOPHENE 282.16 3-(4-bromobenzoyl), 2-NH₂ Solid 180–184 High thermal stability, bioactive
2,5-Dibromo-3-(12-bromododecyl)thiophene 506.07 2,5-Br, 3-(12-bromododecyl) Liquid Not reported Dual reactivity for polymerization

Key Differences and Implications

  • Alkyl Chain Length : Shorter chains (e.g., 4-bromobutyl) reduce steric hindrance, enhancing reactivity in cross-coupling but may lower solubility compared to dodecyl analogs .
  • Halogen Position : 2-Bromo substitution is more reactive in Suzuki couplings than 3-bromo isomers, as seen in poly(3-alkylthiophene) systems .
  • Thermal Properties : Aromatic bromophenyl derivatives exhibit higher melting points (e.g., 180–184°C) than aliphatic bromoalkyl thiophenes, which are often liquids .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Bromo-3-(4-bromobutyl)thiophene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via bromination of thiophene derivatives. For example, bromination of 3-(4-bromobutyl)thiophene using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., AIBN) in anhydrous CCl₄ or CHCl₃ at 60–80°C achieves selective bromination at the 2-position. Solvent choice and reaction time are critical: polar aprotic solvents like DMF may reduce selectivity due to competing side reactions. Post-synthesis purification via column chromatography (hexane/ethyl acetate) is recommended to isolate the product in >85% yield .

Q. Which spectroscopic and electrochemical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign the thiophene ring protons (δ 6.8–7.2 ppm) and bromobutyl chain protons (δ 1.5–3.5 ppm). The deshielding effect of bromine atoms aids in distinguishing substitution patterns .
  • Cyclic Voltammetry (CV) : Electrochemical reduction in DMF with TBAPF₆ as electrolyte reveals reduction potentials (e.g., E₁/₂ ≈ −1.2 V vs. Ag/AgCl) linked to bromine substituents, which correlate with reactivity in cross-coupling reactions .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 323.92) and isotopic patterns characteristic of dual bromine atoms .

Q. How is this compound utilized as a building block in medicinal chemistry?

  • Methodological Answer : It serves as a precursor for Suzuki-Miyaura cross-coupling to introduce thiophene motifs into bioactive molecules. For instance, coupling with arylboronic acids under Pd(PPh₃)₄ catalysis (K₂CO₃, DME/H₂O, 80°C) generates derivatives evaluated as GPR35 agonists or urotensin-II receptor antagonists. Optimize ligand-to-Pd ratios (1:0.05) to minimize homocoupling byproducts .

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